molecular formula C18H26O11 B075529 Phenylmaltoside CAS No. 1175-37-7

Phenylmaltoside

Cat. No. B075529
CAS RN: 1175-37-7
M. Wt: 418.4 g/mol
InChI Key: TYALKKBMRDZWLW-LTHBGAKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmaltoside is a type of detergent that is commonly used in scientific research. It is a non-ionic detergent that is synthesized from maltose and phenol. Phenylmaltoside is used in various biochemical and biophysical studies due to its ability to solubilize membrane proteins and lipids.

Mechanism Of Action

Phenylmaltoside acts by disrupting the hydrophobic interactions between membrane proteins and lipids. It has a hydrophobic tail that inserts into the lipid bilayer and a hydrophilic head that interacts with water molecules. This allows phenylmaltoside to form micelles around membrane proteins and lipids, solubilizing them in an aqueous solution.

Biochemical And Physiological Effects

Phenylmaltoside has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins and lipids. It does not denature or alter the conformation of membrane proteins, making it an ideal detergent for protein purification and structural analysis. Phenylmaltoside has also been shown to have minimal effects on the activity of enzymes and other biological molecules.

Advantages And Limitations For Lab Experiments

Phenylmaltoside has several advantages over other detergents used in scientific research. It has a low critical micelle concentration (CMC), which means that it can solubilize membrane proteins and lipids at low concentrations. It is also stable over a wide range of pH and temperature conditions, making it suitable for use in various lab experiments. However, phenylmaltoside has some limitations, such as its high cost compared to other detergents and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of phenylmaltoside in scientific research. One area of research is the development of new derivatives of phenylmaltoside with improved properties such as increased solubility and lower cost. Another area of research is the use of phenylmaltoside in the study of membrane proteins and lipids in vivo. This would involve the development of new methods for the delivery of phenylmaltoside to living cells and tissues. Additionally, phenylmaltoside could be used in the development of new drug delivery systems for the treatment of various diseases.

Synthesis Methods

Phenylmaltoside is synthesized by reacting maltose with phenol in the presence of an acid catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by chromatography to obtain pure phenylmaltoside.

Scientific Research Applications

Phenylmaltoside is widely used in scientific research as a detergent to solubilize membrane proteins and lipids. It is used in various biochemical and biophysical studies such as protein purification, crystallization, and structural analysis. Phenylmaltoside is also used in electron microscopy studies to visualize membrane proteins and lipids.

properties

CAS RN

1175-37-7

Product Name

Phenylmaltoside

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1

InChI Key

TYALKKBMRDZWLW-LTHBGAKLSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Other CAS RN

1175-37-7

synonyms

phenyl-alpha-D-maltoside
phenylmaltoside

Origin of Product

United States

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